Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group, a nitro group, and an ethyl carbamate moiety. Its distinct chemical structure makes it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Nitro Group: Nitration of the pyrimidine ring is achieved using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.
Formation of the Carbamate Moiety: The ethyl carbamate group is attached through a reaction between the pyrimidine derivative and ethyl chloroformate or similar reagents.
Industrial Production Methods: Industrial production of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The nitro group in Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate can undergo reduction to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas with a palladium catalyst or other reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular processes. The morpholine group may enhance the compound’s ability to interact with biological membranes and proteins, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Ethyl Carbamate: A simpler analog with a carbamate group but lacking the pyrimidine and morpholine moieties.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morpholine-based pharmaceuticals.
Nitropyrimidines: Pyrimidine derivatives with nitro groups, used in various chemical and biological applications.
Uniqueness: Ethyl (6-morpholino-5-nitropyrimidin-4-yl)carbamate stands out due to its combination of a morpholine ring, nitro group, and ethyl carbamate moiety, providing a unique set of chemical and biological properties that make it a valuable compound for research and development.
Biological Activity
Ethyl [6-(morpholin-4-yl)-5-nitropyrimidin-4-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on recent scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of morpholine derivatives with nitropyrimidine precursors. The carbamate group is known for enhancing the solubility and bioavailability of compounds, making it a favorable structure in drug design .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-435 (breast) | 19 | Microtubule depolymerization |
A549 (lung) | 25 | Induction of apoptosis |
HeLa (cervical) | 30 | Cell cycle arrest at G2/M phase |
The compound exhibited a dose-dependent response, with lower IC50 values indicating higher potency. The mechanism of action appears to involve disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Case Studies
- In Vivo Efficacy in Tumor Models : A study conducted on xenograft models using MDA-MB-435 cells showed that administration of this compound at a dose of 75 mg/kg resulted in significant tumor reduction compared to controls. The treatment was well-tolerated with manageable side effects .
- Combination Therapy : In combination with established chemotherapeutics like paclitaxel, this compound demonstrated synergistic effects, enhancing overall efficacy while reducing necessary dosages of traditional drugs .
Research Findings
Research has identified several key findings related to the biological activity of this compound:
- Selectivity for Cancer Cells : The compound displayed a higher selectivity index when tested against normal versus cancerous cell lines, suggesting a favorable therapeutic window .
- Mechanistic Insights : Detailed mechanistic studies indicated that the compound interferes with the mitotic spindle formation during cell division, leading to increased apoptosis rates in cancer cells .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest good oral bioavailability and metabolic stability, making it a candidate for further development as an oral therapeutic agent .
Properties
CAS No. |
62652-84-0 |
---|---|
Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
ethyl N-(6-morpholin-4-yl-5-nitropyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C11H15N5O5/c1-2-21-11(17)14-9-8(16(18)19)10(13-7-12-9)15-3-5-20-6-4-15/h7H,2-6H2,1H3,(H,12,13,14,17) |
InChI Key |
YVJJRBXWDRIEQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NC=N1)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.